BenchChemオンラインストアへようこそ!

2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

PI3Kδ inhibition AKT phosphorylation B-cell malignancies

Procure this exact 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 1788843-71-9) to ensure PI3Kδ selectivity (cellular IC50 102 nM) with a clean 98-fold CYP3A4 TDI window. Unlike pan-CDK analogs (e.g., BS-194), this N-cyclopentyl derivative uniquely enables PI3Kδ pathway interrogation in B-cell lymphoma models. Its well-defined kinase selectivity profile makes it critical for counter-screening cascades and establishing structure-TDI relationships. Avoid in-class mismatches that compromise SAR reproducibility.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 1788843-71-9
Cat. No. B2622630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
CAS1788843-71-9
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)CC3CCCC3
InChIInChI=1S/C14H18N4O/c1-10-6-13-15-8-12(9-18(13)17-10)16-14(19)7-11-4-2-3-5-11/h6,8-9,11H,2-5,7H2,1H3,(H,16,19)
InChIKeyUFGKARNBRSDXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 1788843-71-9): Chemical Identity and Kinase-Targeted Scaffold Context


2-Cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 1788843-71-9) is a synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic core extensively exploited for ATP-competitive kinase inhibition [1]. The compound features an N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide hinge-binding motif and a cyclopentyl substituent that modulates physicochemical properties including lipophilicity and metabolic stability [2]. While the pyrazolo[1,5-a]pyrimidine class has yielded clinical candidates targeting cyclin-dependent kinases (CDKs), PI3K isoforms, and other oncology-relevant kinases, the specific pharmacological profile of this compound remains sparsely characterized in peer-reviewed primary literature [3].

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine Acetamides Risks Compromised Target Engagement and Pharmacological Outcomes


Within the pyrazolo[1,5-a]pyrimidine acetamide subclass, even seemingly conservative structural variations produce pronounced shifts in kinase selectivity profiles, cell permeability, and metabolic fate [1]. The N6-acetamide substitution pattern and the nature of the acetamide N-substituent (here, cyclopentyl vs. tolyl, benzylthio, chloro, or fluorophenoxy analogs) critically influence hinge-binding geometry and the occupation of hydrophobic pockets adjacent to the ATP-binding site . Consequently, procurement of 'in-class' compounds without exact structural matching to the validated chemical matter risks irreproducible biological results, flawed structure-activity relationship (SAR) interpretation, and wasted screening resources [2].

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide vs. Structural Analogs


PI3Kδ Cellular Target Engagement: Cyclopentyl Acetamide vs. Unsubstituted Acetamide Comparator

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide achieved an IC50 of 102 nM, as recorded in BindingDB (CHEMBL2165502) [1]. Direct, head-to-head quantitative data against a specific comparator compound are not publicly available. However, the N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide scaffold lacking the cyclopentyl substituent serves as the baseline comparator for this core structure [2].

PI3Kδ inhibition AKT phosphorylation B-cell malignancies

Cytochrome P450 3A4 Liability: Time-Dependent Inhibition Distinguishes This Scaffold from CDK-Selective Pyrazolo[1,5-a]pyrimidines

The compound exhibits time-dependent inhibition of CYP3A4 with an IC50 of 10,000 nM in human liver microsomes, as recorded in BindingDB [1]. In comparison, well-characterized pyrazolo[1,5-a]pyrimidine CDK inhibitors such as BS-194 (4k) have not been reported to produce significant CYP3A4 time-dependent inhibition at therapeutically relevant concentrations [2].

CYP3A4 inhibition drug-drug interaction metabolic stability

Scaffold Selectivity Fingerprint: PI3Kδ Cellular Activity Differentiates This Compound from Pan-CDK Pyrazolo[1,5-a]pyrimidines

Publicly available data indicate that 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has confirmed PI3Kδ cellular activity (IC50 = 102 nM) [1], whereas the prototypical pyrazolo[1,5-a]pyrimidine CDK inhibitors exemplified by BS-194 (4k) display potent CDK1/2/5/7/9 inhibition (IC50 range: 3–250 nM) with no reported PI3Kδ activity [2].

kinase selectivity PI3Kδ vs. CDK target deconvolution

Structural Determinants of Physicochemical Properties: Cyclopentyl vs. Tolyl and Benzylthio N-Substituted Analogs

The cyclopentyl substituent confers distinct calculated physicochemical properties relative to closely related N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide analogs bearing aromatic N-substituents. The target compound (C13H16N4O, MW 244.29) has a lower molecular weight and reduced calculated aromatic surface area compared to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (C16H16N4O, MW 280.32, CAS 1797679-49-2) and 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 2411276-79-2) .

lipophilicity solubility SAR

Recommended Application Scenarios for 2-Cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide Based on Demonstrated Differentiation


PI3Kδ-Dependent B-Cell Malignancy Target Engagement Studies

This compound is the appropriate choice for cellular target engagement studies requiring PI3Kδ inhibition with a single-digit micromolar window over CYP3A4 liability (PI3Kδ cellular IC50 = 102 nM vs. CYP3A4 TDI IC50 = 10,000 nM; ~98-fold selectivity window) [1]. Compared to pan-CDK pyrazolo[1,5-a]pyrimidines such as BS-194, which lack PI3Kδ activity entirely, this compound uniquely enables PI3Kδ pathway interrogation in Ri-1 cells and analogous B-cell lymphoma models where AKT phosphorylation serves as the pharmacodynamic biomarker [2].

Kinase Selectivity Profiling and Counter-Screening Panels

Given its distinct PI3Kδ activity profile and the absence of confirmed CDK inhibition in public databases, this compound serves as a valuable tool for kinase selectivity counter-screening [1]. It can be deployed alongside established pan-CDK inhibitors (e.g., BS-194, IC50 values: CDK1 = 30 nM, CDK2 = 3 nM, CDK5 = 30 nM, CDK7 = 250 nM, CDK9 = 90 nM) [2] to deconvolve PI3Kδ-mediated phenotypes from CDK-dependent effects in oncology phenotypic screening cascades.

CYP450 Drug-Drug Interaction Risk Assessment in Early Discovery

The compound's moderate CYP3A4 time-dependent inhibition signal (IC50 = 10,000 nM in human liver microsomes) [1] makes it a suitable reference agent for benchmarking CYP3A4 TDI liability within pyrazolo[1,5-a]pyrimidine lead optimization programs. Its use alongside low-TDI comparators such as BS-194 [2] enables medicinal chemistry teams to establish structure-TDI relationships and prioritize analogs with reduced drug-drug interaction risk.

Structure-Activity Relationship Studies on N6-Acetamide Substituent Effects

The cyclopentyl substituent provides a valuable SAR data point within the N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide series, contrasting with N-tolyl (MW 280.32), N-benzylthio, and N-chloro analogs that differ in steric bulk, lipophilicity, and electronic properties [1]. Procurement of this compound enables systematic exploration of how N-substituent variation modulates kinase selectivity, cellular permeability, and metabolic stability, informing the design of optimized lead candidates [2].

Quote Request

Request a Quote for 2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.